

Cericlamine (JO-1017): A Technical Whitepaper on a Novel Investigational Antidepressant

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For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cericlamine, also known by its developmental code JO-1017, is a potent and moderately selective serotonin reuptake inhibitor (SSRI) that was under investigation as a potential treatment for major depression, anxiety disorders, and anorexia nervosa. Developed by Jouveinal, Cericlamine belongs to the amphetamine family and is structurally a derivative of phentermine. The compound progressed to Phase III clinical trials in 1996; however, its development was ultimately discontinued in 1999, and it was never marketed. This document provides a comprehensive technical overview of the available scientific and clinical data on Cericlamine, including its mechanism of action, chemical properties, and the findings from preclinical and clinical evaluations.

Introduction

Cericlamine (JO-1017) emerged during a period of significant advancement in the pharmacological treatment of depression, characterized by the development of selective serotonin reuptake inhibitors. As a member of this class, Cericlamine was designed to offer a more targeted approach to modulating serotonergic neurotransmission with a potentially improved side-effect profile compared to older classes of antidepressants. It was considered a "fifth generation" antidepressant by some researchers at the time.[1] This whitepaper will synthesize the available data on Cericlamine to provide a detailed technical resource for the scientific community.



Chemical and Physical Properties

Cericlamine is a synthetic compound with the following chemical and physical characteristics:

Property	Value
IUPAC Name	3-(3,4-Dichlorophenyl)-2-(dimethylamino)-2- methylpropan-1-ol
Developmental Code	JO-1017
Chemical Formula	C12H17Cl2NO
Molar Mass	262.17 g⋅mol ⁻¹
Chemical Structure	(See Figure 1)

Figure 1: Chemical Structure of Cericlamine

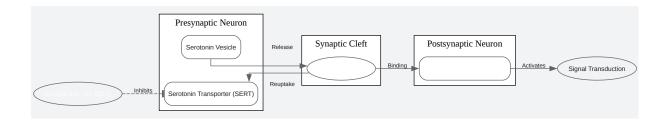
(A 2D representation of the chemical structure of **Cericlamine** would be placed here.)

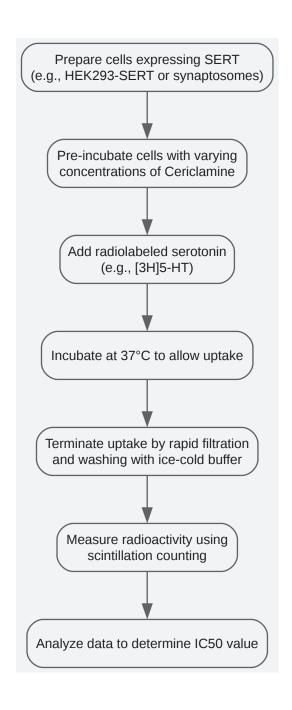
A brief description of the synthesis of **Cericlamine** has been documented and involves the arylation of methacrylic acid with a diazonium salt of 3,4-dichloroaniline, followed by displacement of the halide with dimethylamine, esterification, and subsequent reduction.

Mechanism of Action

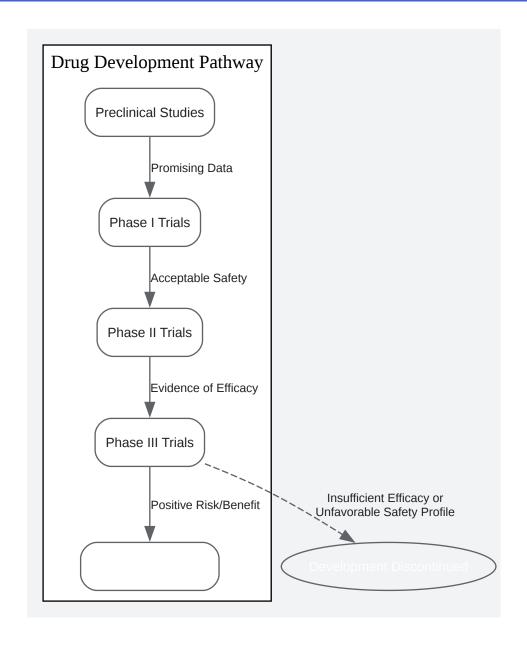
Cericlamine's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking this transporter, **Cericlamine** increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.











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References

• 1. Cericlamine [medbox.iiab.me]



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